molecular formula C13H12ClN5S B6962796 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine

Cat. No.: B6962796
M. Wt: 305.79 g/mol
InChI Key: LZPBJTMLZWJXSY-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core substituted with a chloro group and a thiadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. The initial step often includes the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions to form 6-chloro-1H-benzimidazole. This intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group at the 2-position.

The next step involves the formation of the thiadiazole ring This can be achieved by reacting the benzimidazole intermediate with thiosemicarbazide under cyclization conditions, typically involving a dehydrating agent such as phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine is unique due to its combination of a benzimidazole core with a thiadiazole ring and a cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-cyclopropyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5S/c14-8-3-4-9-10(5-8)17-11(16-9)6-15-13-18-12(19-20-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBJTMLZWJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)NCC3=NC4=C(N3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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